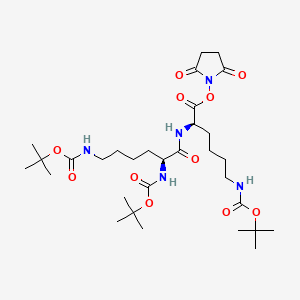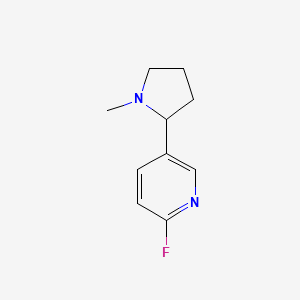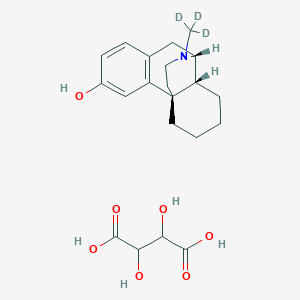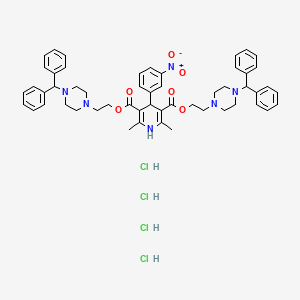
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate typically involves the reaction of 6-methylpyridine with boronic acid under specific conditions. One common method includes the use of bis(pinacolato)diboron and a palladium catalyst to facilitate the borylation of 6-methylpyridine . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) and other organic solvents are commonly used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including kinase inhibitors.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-boronic Acid: The non-hydrochloride form of the compound.
Pyridine-3-boronic Acid: Lacks the methyl group at the 6-position.
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Uniqueness
6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C6H11BClNO3 |
|---|---|
Molecular Weight |
191.42 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H8BNO2.ClH.H2O/c1-5-2-3-6(4-8-5)7(9)10;;/h2-4,9-10H,1H3;1H;1H2 |
InChI Key |
UIUHKVKDSVFVIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)













